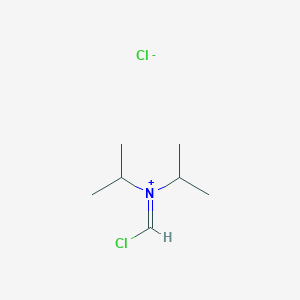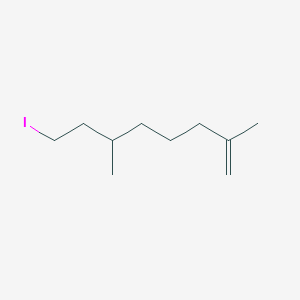
8-Iodo-2,6-dimethyloct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-2,6-dimethyloct-1-ene: is an organic compound with the molecular formula C10H19I. It is a derivative of octene, where an iodine atom is substituted at the 8th position and two methyl groups are attached at the 2nd and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the iodination of 2,6-dimethyloct-1-ene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the parent hydrocarbon, 2,6-dimethyloct-1-ene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 2,6-dimethyloct-1-ene.
Scientific Research Applications
Chemistry: 8-Iodo-2,6-dimethyloct-1-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 8-Iodo-2,6-dimethyloct-1-ene involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for nucleophilic substitution, while the double bond allows for addition reactions. These properties enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
2,6-Dimethyloct-1-ene: Lacks the iodine atom, making it less reactive in substitution reactions.
8-Bromo-2,6-dimethyloct-1-ene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2,6-Dimethyloct-7-ene-2,6-diol: Contains hydroxyl groups instead of a halogen, resulting in different chemical behavior.
Uniqueness: 8-Iodo-2,6-dimethyloct-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations not possible with its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
53953-31-4 |
|---|---|
Molecular Formula |
C10H19I |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
8-iodo-2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C10H19I/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-8H2,2-3H3 |
InChI Key |
DDGFMCKBZAUGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


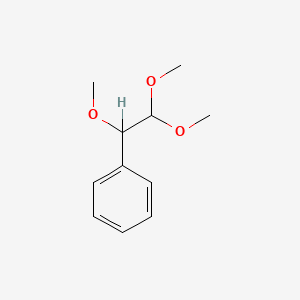
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
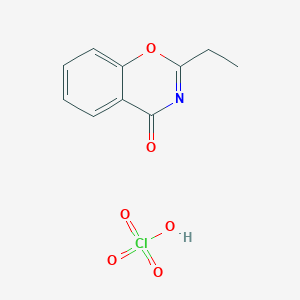
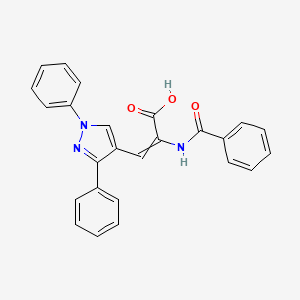
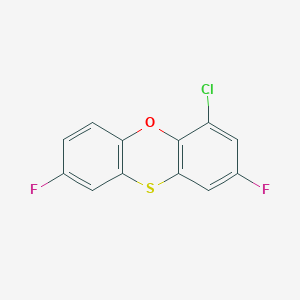
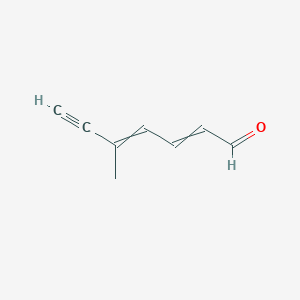
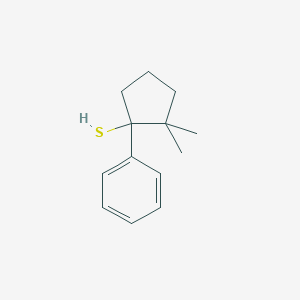
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
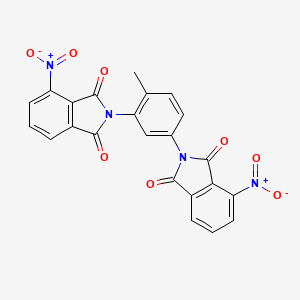

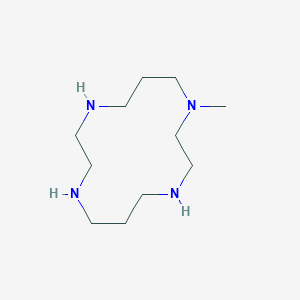

![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
